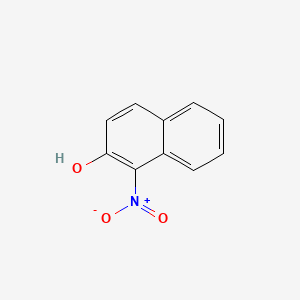

1-Nitro-2-naphthol

説明

Structure

3D Structure

特性

IUPAC Name |

1-nitronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHIVHKMGVBXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203540 | |

| Record name | 1-Nitro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-60-7 | |

| Record name | 1-Nitro-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITRO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29IRK301OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Nitro-2-naphthol synthesis from 2-naphthol

An In-depth Technical Guide on the Synthesis of 1-Nitro-2-naphthol from 2-Naphthol

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various dyes and pigments, as well as in analytical chemistry as a reagent for the determination of metals like cobalt and palladium.[1] The synthesis of this compound from 2-naphthol (β-naphthol) is a classic example of electrophilic aromatic substitution on a naphthalene ring system. The hydroxyl group of 2-naphthol is an activating group, which directs the incoming electrophile, in this case, the nitronium ion (NO₂⁺), primarily to the 1-position (alpha position) which is ortho to the hydroxyl group.[2]

Several methods have been developed for the synthesis of this compound, with the most common being the direct nitration of 2-naphthol using a nitrating agent.[3] Other methods include the oxidation of 1-nitroso-2-naphthol.[4] This guide will provide a detailed overview of the direct nitration method, including experimental protocols, quantitative data, and a visualization of the reaction workflow and mechanism.

Synthesis of this compound by Direct Nitration

The direct nitration of 2-naphthol is a widely used method for the preparation of this compound. This reaction typically involves the use of nitric acid in a suitable solvent, such as acetic acid. The reaction conditions, such as temperature and reaction time, are crucial for achieving a good yield and minimizing the formation of byproducts, including dinitrated compounds.[5]

Reaction Conditions and Quantitative Data

The following table summarizes the quantitative data for a typical synthesis of this compound from 2-naphthol via direct nitration.

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol (2-hydroxynaphthalene) | |

| Nitrating Agent | Concentrated Nitric Acid | |

| Solvent | Glacial Acetic Acid | |

| Reaction Temperature | 45°C | |

| Reaction Time | Allowed to stand overnight at room temperature | |

| Product | This compound | |

| Appearance | Bright yellow crystals | [4] |

| Melting Point | 103-104°C (recrystallized) | [4] |

| Yield | 92-98% (crude), 88-89% (recrystallized) | [4] |

Note: Yields can vary depending on the specific experimental conditions and purification methods.

Detailed Experimental Protocol

The following protocol is based on established procedures for the direct nitration of 2-naphthol.

Materials:

-

2-Naphthol (2-hydroxynaphthalene)

-

Glacial Acetic Acid

-

Concentrated Nitric Acid

-

Water

-

Alumina for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Stirring apparatus

-

Dropping funnel

-

Beaker

-

Buchner funnel and flask for filtration

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve 1 gram of 2-naphthol in 30 mL of boiling glacial acetic acid.

-

Cool the solution to 45°C.

-

Slowly add a molecular equivalent amount of concentrated nitric acid to the solution with stirring.

-

After the addition is complete, allow the reaction mixture to stand overnight at room temperature.

-

Pour the reaction mixture into water to precipitate the crude this compound.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it with water.

-

The crude product can be purified by chromatography on alumina to yield pure this compound. Alternatively, recrystallization from methyl alcohol containing a small amount of concentrated hydrochloric acid can be performed.[4]

Visualization of Workflow and Reaction Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-naphthol.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Nitro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Nitro-2-naphthol (CAS No: 550-60-7), an organic compound notable for its distinct chemical structure and utility in various chemical syntheses. This document collates essential quantitative data, details relevant experimental protocols, and presents logical workflows through structured diagrams to support research and development activities.

Chemical Identity and Structure

This compound is an organic compound featuring a naphthalene backbone substituted with a nitro group (-NO₂) at the 1-position and a hydroxyl group (-OH) at the 2-position.[1] Its chemical structure gives rise to its characteristic properties, including its acidic nature due to the phenolic hydroxyl group.[1]

-

IUPAC Name: 1-nitronaphthalen-2-ol[3]

-

Synonyms: 2-Hydroxy-1-nitronaphthalene, 1-Nitro-beta-naphthol, alpha-Nitro-beta-naphthol[1][3]

Physicochemical Properties

The physical and chemical data for this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Yellow crystals, needles, or platelets. | [2][4] |

| Melting Point | 103-104 °C | [2][5][6] |

| Boiling Point | 324.41 °C (rough estimate) | [2][7] |

| Density | 1.413 g/cm³ | [2][8] |

| pKa | 6.30 ± 0.50 (Predicted) | [2][9] |

| Flash Point | 144.3 °C | [2][8] |

| Vapor Pressure | 0.000122 mmHg at 25°C | [2] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Insoluble (0.2 g/L at 20 °C) | [2][4][10] |

| Ethanol | Soluble | [2][4] |

| Ether | Soluble | [2][4] |

| Glacial Acetic Acid | Soluble | [4][9] |

| Alkali Hydroxide Solutions | Soluble | [4] |

| Benzene/Pet Ether (1:1) | Used for recrystallization | [9] |

Spectral Information

Spectral data are fundamental for the structural elucidation and identification of this compound.

Table 3: Summary of Spectral Data

| Technique | Description | Source(s) |

| ¹H NMR | Spectrum available. Acquired on a Varian A-60 instrument in CDCl₃. | [3][11] |

| ¹³C NMR | Spectrum available. | [12] |

| Infrared (IR) | FTIR spectrum available (KBr wafer technique). | [3] |

| Mass Spectrometry (MS) | GC-MS data available. | [3] |

| Raman Spectroscopy | Spectrum available. | [12] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

This protocol is adapted from a procedure published in Organic Syntheses, detailing the hydrolysis of 1-nitro-2-acetylaminonaphthalene.[5]

Materials:

-

1-nitro-2-acetylaminonaphthalene (100 g, 0.435 mole)

-

Sodium hydroxide (112 g, 2.8 moles)

-

Deionized water

-

Glacial acetic acid (500 cc)

-

Methyl alcohol (500 cc)

-

Concentrated hydrochloric acid (5 cc)

Procedure:

-

Hydrolysis: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine 100 g of 1-nitro-2-acetylaminonaphthalene with a solution of 112 g of sodium hydroxide in 2.7 liters of water.[5]

-

Boil the mixture for approximately 6-7 hours, or until ammonia is no longer evolved. The solution will turn a deep red color.[5]

-

Dissolution of Sodium Salt: Add 1 liter of hot water to dissolve the suspended crystals of sodium 1-nitro-2-naphthoxide.[5]

-

Filtration: Filter the hot solution to remove any small amounts of insoluble material. Wash the residue with hot water until the washings are colorless.[5]

-

Precipitation: Combine the filtrate and washings, and acidify the solution by adding 500 cc of glacial acetic acid. This will precipitate this compound as fine, bright yellow crystals.[5]

-

Collection: Filter the crystals using a Büchner funnel, wash thoroughly with water, and air dry. The yield of crude product is typically 76-81 g (92-98% of theoretical).[5]

-

Purification (Recrystallization): Dissolve the crude product in 500 cc of boiling methyl alcohol containing 5 cc of concentrated hydrochloric acid.[5] Allow the solution to cool, yielding a first crop of pure crystals (approx. 60 g, m.p. 103–104°C).[5] Concentrate the mother liquor to 150 cc to obtain a second crop of crystals (12–13 g).[5] The total yield of recrystallized material is 72–73 g (88–89%).[5]

The pKa of a weakly acidic compound like this compound can be determined spectrophotometrically. This protocol is a generalized method based on principles used for determining the pKa of 2-naphthol.[13][14] It leverages the difference in the UV-Vis absorption spectra between the protonated (ArOH) and deprotonated (ArO⁻) forms.

Materials:

-

This compound stock solution (e.g., in ethanol)

-

A series of buffer solutions of known pH (e.g., spanning pH 4 to 8)

-

0.1 M HCl solution (for fully protonated form)

-

0.1 M NaOH solution (for fully deprotonated form)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Solutions: Create a series of solutions by adding a precise, small volume of the this compound stock solution to volumetric flasks and diluting to the mark with the respective buffer solutions, 0.1 M HCl, and 0.1 M NaOH. Ensure the final concentration of this compound is constant across all samples.

-

Measure Spectra:

-

Record the UV-Vis absorption spectrum of the solution in 0.1 M HCl to obtain the spectrum of the pure protonated form (ArOH).

-

Record the spectrum of the solution in 0.1 M NaOH to obtain the spectrum of the pure deprotonated form (ArO⁻).

-

Record the spectra for all buffered solutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for both the ArOH and ArO⁻ forms.

-

From the spectra, find an isosbestic point—a wavelength where the molar absorptivity of both species is identical.[13]

-

Using the absorbance values at a wavelength where the two species absorb differently, apply the Henderson-Hasselbalch equation: pH = pKa + log([ArO⁻]/[ArOH])[13]

-

The concentrations of [ArO⁻] and [ArOH] in each buffered solution can be calculated from the measured absorbances and the known molar absorptivities of the pure forms.[14]

-

Plot pH versus log([ArO⁻]/[ArOH]). The pKa is the y-intercept of this plot.

-

The relationship between the pH of the solution and the state of this compound is critical for its reactivity and solubility.

Safety and Handling

This compound is classified as a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[2] Aggregated GHS information indicates it causes skin and serious eye irritation.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

-

Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection.[2] Use in a well-ventilated area and avoid creating dust. Wash hands thoroughly after handling.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. CAS 550-60-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [chembk.com]

- 3. This compound | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound [stenutz.eu]

- 7. 550-60-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound CAS#: 550-60-7 [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. aa6kj.hopto.org [aa6kj.hopto.org]

- 14. franklycaroline.com [franklycaroline.com]

1-Nitro-2-naphthol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Nitro-2-naphthol (CAS Number: 550-60-7), a key organic compound utilized in various chemical syntheses and analytical applications. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and illustrates the synthetic pathway for enhanced comprehension.

Core Compound Identification

This compound, also known as 1-nitro-2-hydroxynaphthalene or α-nitro-β-naphthol, is an organic compound characterized by a naphthalene backbone substituted with a nitro group (-NO₂) at the 1-position and a hydroxyl group (-OH) at the 2-position.[1] Its chemical structure is fundamental to its reactivity and utility as a precursor in the synthesis of more complex molecules.

Molecular Structure:

The molecular formula for this compound is C₁₀H₇NO₃.[1] The molecule consists of a bicyclic aromatic naphthalene ring. A nitro group is attached to carbon 1, and a hydroxyl group is attached to carbon 2.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical properties.

| Property | Value | Source |

| CAS Number | 550-60-7 | [1] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | Yellow needles or platelets | [1] |

| Melting Point | 103-104 °C | [2] |

| Boiling Point | 324.41 °C (estimated) | [2][3] |

| Density | 1.413 g/cm³ | [2][3] |

| Water Solubility | 0.2 g/L (at 20 °C) | [2][3] |

| pKa | 6.30 ± 0.50 (Predicted) | [3] |

| Percent Composition | C: 63.49%, H: 3.73%, N: 7.40%, O: 25.37% | [1] |

Spectral data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are available for this compound, which are crucial for its identification and structural elucidation.[4][5][6]

Experimental Protocol: Synthesis of this compound

This section details a verified experimental procedure for the synthesis of this compound, adapted from Organic Syntheses.[7]

Materials and Equipment:

-

1-Nitro-2-acetylaminonaphthalene (100 g, 0.435 mole)

-

Sodium hydroxide (112 g, 2.8 moles)

-

Deionized water

-

Glacial acetic acid (500 cc)

-

Methyl alcohol (500 cc)

-

Concentrated hydrochloric acid (5 cc)

-

3-liter round-bottomed flask

-

Reflux condenser

-

Büchner funnel (10 cm)

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Hydrolysis: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine 100 g (0.435 mole) of 1-nitro-2-acetylaminonaphthalene with a solution of 112 g (2.8 moles) of sodium hydroxide in 2.7 liters of water.

-

Heat the mixture to boiling and maintain reflux for 6 to 7 hours, or until the evolution of ammonia ceases. The solution will develop a deep red color and contain suspended crystals of sodium nitronaphthoxide.

-

Dissolution and Filtration: Add 1 liter of hot water to the reaction mixture to dissolve the suspended crystals. Filter the hot solution to remove any small amounts of insoluble material. Wash the filter cake with hot water until the washings are colorless.

-

Precipitation: Combine the filtrate and washings and acidify the solution by adding 500 cc of glacial acetic acid. This will cause the this compound to precipitate as fine, bright yellow crystals.

-

Isolation and Drying: Collect the crystals by filtration using a 10-cm Büchner funnel. Wash the crystals thoroughly with water and then dry them. The yield of the crude product with a melting point of 101–103 °C is typically between 76–81 g (92–98% of the theoretical yield).

-

Recrystallization: For further purification, recrystallize the crude product from 500 cc of methyl alcohol containing 5 cc of concentrated hydrochloric acid. The first crop of crystals will amount to approximately 60 g with a melting point of 103–104 °C. Concentrate the mother liquor to 150 cc to obtain a second crop of crystals weighing 12–13 g. The total yield of the recrystallized this compound is 72–73 g (88–89% of the theoretical amount).

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1-nitro-2-acetylaminonaphthalene.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All procedures should be carried out in a well-ventilated fume hood.

Applications

This compound serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. It is also utilized as a reagent for the determination of certain metal ions, such as cobalt, with which it forms a precipitate.[1]

References

- 1. This compound [drugfuture.com]

- 2. This compound [chembk.com]

- 3. This compound CAS#: 550-60-7 [m.chemicalbook.com]

- 4. This compound | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(550-60-7) IR Spectrum [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Theoretical Basis of 1-Nitroso-2-naphthol as a Chelating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitroso-2-naphthol (C₁₀H₇NO₂) is a potent chelating agent renowned for its utility in analytical chemistry and coordination chemistry. Its ability to form stable, deeply colored complexes with a wide array of metal ions has established it as a critical reagent for the detection, separation, and quantification of metals.[1] This technical guide provides an in-depth exploration of the theoretical principles underpinning the chelating behavior of 1-nitroso-2-naphthol. It covers the ligand's structural features, the mechanism of chelation, quantitative spectroscopic data, and detailed experimental protocols for the synthesis and characterization of its metal complexes. The content is designed to provide researchers and drug development professionals with a comprehensive understanding of this versatile ligand.

Theoretical Basis of Chelation

The chelating capability of 1-nitroso-2-naphthol is a direct consequence of its unique molecular structure, which features a hydroxyl (-OH) and a nitroso (-N=O) group positioned ortho to each other on a naphthalene ring. This specific arrangement is the cornerstone of its function as a bidentate ligand.

Tautomerism and Active Binding Form

In solution and the solid state, 1-nitroso-2-naphthol exists in a tautomeric equilibrium with its quinone-oxime form. While the nitroso-phenol form is present, the quinone-oxime tautomer is often considered the more stable and predominant species involved in chelation. The deprotonation of the acidic hydroxyl (or oxime) group is a prerequisite for coordination.

Caption: Tautomeric equilibrium of 1-nitroso-2-naphthol.

Chelate Ring Formation

1-Nitroso-2-naphthol functions as an anionic bidentate ligand, coordinating to a central metal ion (Mⁿ⁺) through two donor atoms: the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the nitroso group.[2][3] This coordination results in the formation of a highly stable five-membered chelate ring. The formation of this ring structure is entropically favorable and is the primary source of the high stability of the resulting metal complexes. The deep color of these complexes arises from charge transfer transitions within the delocalized bonding of the chelate ring.[1]

Caption: Logical flow of the chelation process.

Coordination Chemistry and Stoichiometry

1-Nitroso-2-naphthol forms stable chelates with a vast range of metal ions, including transition metals (e.g., Co, Fe, Ni, Cu, Zn), alkaline earth metals, and rare earth metals.[4] The stoichiometry of the resulting complex is dependent on the oxidation state and coordination number of the central metal ion. For many divalent and trivalent metal ions, such as Co(III) and Fe(III), the formation of a 1:3 (Metal:Ligand) complex is common, leading to a neutral or anionic species with an octahedral geometry.[2][5]

Notably, in the case of cobalt, 1-nitroso-2-naphthol acts as an oxidizing agent, converting Co(II) to Co(III) before precipitating the highly stable tris-chelate, Co(C₁₀H₆NO₂)₃.[5] This reaction is highly specific and is a classical method for the gravimetric determination of cobalt.

Quantitative Analysis of Chelation

The stability and formation of 1-nitroso-2-naphthol metal complexes can be quantified using various analytical techniques, primarily through spectroscopic and potentiometric methods.

Stability Constants

The stability of a metal complex is quantified by its formation constant (K) or stability constant (β). While comprehensive tabulated data for 1-nitroso-2-naphthol with a wide range of metals is sparse in the literature, the constants are known to be very high, indicating thermodynamically stable products. For instance, the related isomer 2-nitroso-1-naphthol forms an Fe(II) complex with a stability constant (K) of 7.5 x 10¹³ M⁻³, underscoring the exceptional stability of this class of chelates. These constants are typically determined experimentally via potentiometric titration.

Spectroscopic Evidence of Chelation

FTIR and UV-Visible spectroscopy are powerful tools to confirm and quantify the formation of metal chelates.

4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

The coordination of 1-nitroso-2-naphthol to a metal ion induces characteristic shifts in the vibrational frequencies of its functional groups. The most significant changes are the lowering of the stretching frequencies (wavenumbers) for the C-O (phenolic) and N=O (nitroso) bonds, providing direct evidence of their involvement in chelation.[3]

| Vibrational Mode | Functional Group | Typical Wavenumber (Free Ligand, cm⁻¹) | Typical Wavenumber (Metal Complex, cm⁻¹) | Interpretation |

| ν(C-O) | Phenolic C-O | ~1175 | 1103 - 1109 | Shift to lower frequency indicates coordination via Oxygen.[3] |

| ν(N=O) | Nitroso N=O | ~1640 | 1594 - 1608 | Shift to lower frequency indicates coordination via Nitrogen.[3] |

| ν(M-O) | Metal-Oxygen Bond | - | 463 - 533 | Appearance of new band confirms M-O bond formation.[3] |

| ν(M-N) | Metal-Nitrogen Bond | - | 522 - 673 | Appearance of new band confirms M-N bond formation.[3] |

4.2.2 UV-Visible (UV-Vis) Spectroscopy

1-Nitroso-2-naphthol and its metal complexes are chromophoric, exhibiting strong absorption in the UV-Visible region. The free ligand typically shows an absorption maximum (λmax) around 370-385 nm.[5] Upon complexation, a significant bathochromic (red) shift is observed, with the appearance of a new absorption band at a longer wavelength, often in the 415-440 nm range for cobalt and iron complexes.[5] This new band is attributed to a ligand-to-metal charge transfer (LMCT) transition and is responsible for the intense color of the complexes.

| Compound / Complex | Typical λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| 1-Nitroso-2-naphthol (Ligand) | 377 | - | n→π* (Ligand)[5] |

| Co(II/III)-[NNPh]₃ Complex | 436 | 2.05 x 10⁴ | Ligand-to-Metal Charge Transfer (LMCT)[5] |

| Fe(III)-[NNPh]₃ Complex | 446 | 1.69 x 10⁴ | Ligand-to-Metal Charge Transfer (LMCT) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of a representative metal complex of 1-nitroso-2-naphthol.

Synthesis of a Tris(1-nitroso-2-naphtholato)cobalt(III) Complex

This protocol describes the synthesis of the Co(III) complex, a classic application demonstrating the ligand's chelating and oxidative properties.[5]

Materials:

-

1-Nitroso-2-naphthol (C₁₀H₇NO₂)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ethanol (95%)

-

Sodium acetate

-

Deionized water

-

Beakers, magnetic stirrer, heating mantle, filtration apparatus (Büchner funnel)

Procedure:

-

Prepare Ligand Solution: Dissolve 1.0 g of 1-nitroso-2-naphthol in 50 mL of 95% ethanol with gentle warming and stirring.

-

Prepare Metal Salt Solution: Dissolve 0.45 g of CoCl₂·6H₂O in 25 mL of deionized water. Add 0.5 g of sodium acetate to buffer the solution.

-

Complexation: While stirring vigorously, slowly add the cobalt(II) solution to the warm ligand solution. A dark, reddish-brown precipitate should form immediately.

-

Digestion: Gently heat the mixture and maintain it at approximately 80°C for 30 minutes with continuous stirring to ensure complete reaction and improve the crystallinity of the precipitate.

-

Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid precipitate sequentially with 50 mL of warm deionized water, followed by 20 mL of cold 20% ethanol to remove any unreacted starting materials.

-

Drying: Dry the final product in an oven at 80-100°C to a constant weight.

Characterization by FTIR Spectroscopy

Procedure:

-

Sample Preparation: Prepare a KBr pellet for both the pure 1-nitroso-2-naphthol ligand and the synthesized cobalt complex. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Record the infrared spectrum of the sample, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Compare the spectrum of the complex to that of the free ligand. Specifically, identify the positions of the ν(C-O) and ν(N=O) bands and note their shift to lower wavenumbers in the complex. Identify new bands in the far-IR region (below 700 cm⁻¹) corresponding to ν(M-O) and ν(M-N) bonds.

General Experimental Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the identity and purity of the final product.

References

- 1. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and properties of a new chelating resin containing 1-nitroso-2-naphthol as the functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

Spectroscopic Characterization of 1-Nitro-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Nitro-2-naphthol, a key chemical intermediate in various synthetic pathways. The document focuses on the infrared (IR) and nuclear magnetic resonance (NMR) data crucial for the structural elucidation and quality control of this compound. Detailed experimental protocols and data interpretation are presented to assist researchers in their analytical endeavors.

Introduction

This compound (C₁₀H₇NO₃) is a substituted naphthalene derivative with significant applications in the synthesis of dyes, pigments, and pharmaceuticals. Accurate and thorough characterization of this compound is paramount to ensure the integrity and success of subsequent research and development activities. Spectroscopic techniques, particularly IR and NMR, provide the foundational data for confirming its molecular structure and purity. This guide summarizes the key spectroscopic data and outlines the methodologies for their acquisition.

Spectroscopic Data

The following sections present the key IR and NMR spectroscopic data for this compound. The data has been compiled from various spectral databases and literature sources.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H and C=C bonds. The data presented here is typically obtained from a sample prepared as a potassium bromide (KBr) pellet.[1]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Aromatic Nitro Compounds | Interpretation for this compound |

| O-H Stretch | 3200-3600 (broad) | A broad absorption in this region is indicative of the hydroxyl group, likely involved in intermolecular hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Sharp absorptions in this region confirm the presence of the naphthalene ring system. |

| Asymmetric NO₂ Stretch | 1500-1560 | A strong absorption band in this range is characteristic of the asymmetric stretching of the nitro group. |

| Symmetric NO₂ Stretch | 1335-1385 | A strong absorption band in this range corresponds to the symmetric stretching of the nitro group. |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands in this region are due to the skeletal vibrations of the aromatic rings. |

| C-O Stretch | 1200-1300 | Absorption in this region can be attributed to the stretching of the C-O bond of the phenolic hydroxyl group. |

| Out-of-plane C-H Bend | 700-900 | The pattern of absorptions in this region can provide information about the substitution pattern of the naphthalene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus. The data is typically acquired in a deuterated solvent, such as deuterated chloroform (CDCl₃).[1]

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the hydroxyl proton. The exact chemical shifts and coupling patterns are crucial for assigning the protons to their specific positions on the naphthalene ring.

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Interpretation |

| Ar-H | 7.0 - 8.5 | Doublet, Triplet, Multiplet | Signals in this region correspond to the six protons on the naphthalene ring system. The specific splitting patterns arise from spin-spin coupling with neighboring protons. |

| -OH | Variable (often broad) | Singlet | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet. |

Note: Specific chemical shift values and coupling constants for this compound can be found in spectral databases such as SpectraBase.[1]

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached groups and the overall electronic structure.

| Carbon | Typical Chemical Shift Range (ppm) | Interpretation |

| C-NO₂ | 140 - 150 | The carbon atom directly attached to the electron-withdrawing nitro group is expected to be significantly deshielded and appear at a downfield chemical shift. |

| C-OH | 150 - 160 | The carbon atom bearing the hydroxyl group is also deshielded and appears at a downfield chemical shift. |

| Aromatic C-H | 110 - 135 | The protonated carbons of the naphthalene ring system resonate in this region. |

| Aromatic Quaternary C | 120 - 140 | The non-protonated carbons of the naphthalene ring (at the ring junctions and points of substitution) appear in this region. |

Note: For detailed peak assignments of this compound, accessing spectral databases is recommended.[1]

Experimental Protocols

The following sections provide generalized experimental protocols for acquiring IR and NMR spectra of solid samples like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of this compound and finely grind it in an agate mortar and pestle.

-

Add a small amount of dry, spectroscopic grade potassium bromide (KBr) to the ground sample (typically a sample to KBr ratio of 1:100).

-

Mix the sample and KBr intimately by further grinding.

-

Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment of the FTIR spectrometer.

-

Place the KBr pellet containing the sample in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its carbon-hydrogen framework.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the ¹H NMR spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

Data Acquisition (¹³C NMR):

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Set the appropriate acquisition parameters, which will typically involve a larger spectral width and may require a greater number of scans for adequate signal-to-noise due to the low natural abundance of ¹³C.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Reference the spectrum to the solvent signal or TMS.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

Tautomeric Forms of 1-Nitro-2-naphthol in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitro-2-naphthol, a key intermediate in the synthesis of various dyes and a potential pharmacophore, exhibits nitro-aci-nitro tautomerism in solution. This phenomenon involves the reversible interconversion between the phenolic nitro form and the quinonoid aci-nitro (or nitronic acid) form. The position of this equilibrium is highly dependent on the solvent environment, with solvent polarity playing a crucial role in the relative stability of the tautomers. Understanding and quantifying this tautomeric behavior is critical for predicting the compound's reactivity, spectroscopic properties, and biological activity. This guide provides a comprehensive overview of the tautomeric forms of this compound in solution, drawing upon established principles of tautomerism and analogous molecular systems due to the limited direct experimental data on this specific compound. It details the theoretical basis of the tautomerism, the expected influence of solvents, and the experimental protocols for its investigation.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in a dynamic equilibrium and are readily interconvertible. In the case of this compound, the principal tautomeric equilibrium is between the This compound form (phenol-nitro) and the 1,2-naphthoquinone-1-nitronic acid form (quinone-aci-nitro).

The phenol-nitro form is an aromatic alcohol, while the quinone-aci-nitro form has a quinonoid ring structure and a nitronic acid group. The interconversion involves the migration of a proton from the hydroxyl group to one of the oxygen atoms of the nitro group, accompanied by a rearrangement of the double bonds in the naphthalene ring system.

The Tautomeric Equilibrium

The equilibrium between the two tautomeric forms can be represented as follows:

Health and Safety Considerations for Handling 1-Nitro-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable institutional and regulatory guidelines before handling any chemical.

Introduction

1-Nitro-2-naphthol (CAS No: 550-60-7; Molecular Formula: C₁₀H₇NO₃) is a nitroaromatic compound used in chemical synthesis and research.[1] As with many nitroaromatic compounds, its handling requires stringent safety protocols due to its potential health hazards. This guide provides an in-depth overview of the health and safety considerations, toxicological profile, and recommended handling procedures for this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Physicochemical and Toxicological Properties

| Property | Value | Reference |

| Physical State | Solid | |

| Appearance | Yellow needles or platelets | |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | 103 °C | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, glacial acetic acid | |

| Acute Oral Toxicity | No specific LD50 data available. Harmful if swallowed. | [2][3] |

| Dermal Toxicity | No specific LD50 data available. | |

| Inhalation Toxicity | No specific LC50 data available. May cause respiratory irritation. | [1] |

| Skin Corrosion/Irritation | Causes skin irritation. | [1] |

| Eye Damage/Irritation | Causes serious eye irritation. | [1] |

| Mutagenicity | Positive in Salmonella typhimurium (Ames test). |

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to assess the safety of chemical substances. Below are generalized methodologies for key toxicological endpoints relevant to this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

Methodology:

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's dorsal skin is clipped free of fur. 0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.[4][5][6]

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This assay evaluates the potential of a substance to cause damage to the eye.

Methodology:

-

Test System: Healthy, adult albino rabbits are the standard model.

-

Procedure: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[7][8]

-

Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[9][10][11]

-

Scoring: The ocular lesions are scored based on a standardized system to determine the level of irritation.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical, i.e., its ability to cause genetic mutations.

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[12]

-

Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[13] The S9 mix, derived from rat liver homogenate, simulates mammalian metabolism.

-

Incubation: The bacteria are then plated on a minimal agar medium lacking histidine.

-

Evaluation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted, and a dose-related increase in revertants compared to the control indicates a mutagenic effect.[14][15]

Potential Toxicity Signaling Pathway

The toxicity of many nitroaromatic compounds is linked to their metabolic activation, leading to the generation of reactive intermediates and oxidative stress. While a specific pathway for this compound is not fully elucidated, a general pathway for nitroaromatic compounds is illustrated below.

Figure 1: Generalized metabolic activation and toxicity pathway for nitroaromatic compounds.

This pathway highlights the reduction of the nitro group to form reactive intermediates that can bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.[16] Additionally, redox cycling of intermediates can generate reactive oxygen species (ROS), inducing oxidative stress.[17]

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is paramount when working with this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure.

| PPE Category | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[18] |

| Skin Protection | A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).[19] |

| Respiratory Protection | Generally not required when working in a fume hood. If handling outside of a hood, a NIOSH-approved respirator with appropriate cartridges should be used.[20] |

| Footwear | Closed-toe shoes. |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][21]

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[2]

-

Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][21]

Logical Workflow for Safe Handling

The following diagram outlines a logical workflow for safely handling this compound in a research setting.

Figure 2: A logical workflow for the safe handling of this compound.

Conclusion

This compound presents moderate health hazards, primarily as a skin, eye, and respiratory irritant, with potential for mutagenicity. A thorough understanding of its toxicological profile, coupled with strict adherence to safe handling procedures, engineering controls, and the use of appropriate personal protective equipment, is essential for minimizing risk in a research environment. All laboratory personnel should be trained on these procedures and be familiar with emergency response actions before working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. lobachemie.com [lobachemie.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. flashpointsrl.com [flashpointsrl.com]

- 12. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. re-place.be [re-place.be]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 19. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 20. hazmatschool.com [hazmatschool.com]

- 21. durhamtech.edu [durhamtech.edu]

The Historical Evolution of 1-Nitroso-2-naphthol as a Pioneering Analytical Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroso-2-naphthol (C₁₀H₇NO₂) is an organic compound that has played a significant role in the historical development of analytical chemistry. First synthesized in the 19th century, its ability to form intensely colored and often insoluble complexes with various metal ions quickly established it as a valuable reagent for both qualitative and quantitative analysis. This technical guide provides a comprehensive overview of the historical development of 1-nitroso-2-naphthol as an analytical reagent, with a particular focus on its application in the determination of cobalt and iron. The guide details its synthesis, the evolution of analytical methodologies, and presents key quantitative data and experimental protocols.

Early History and Synthesis

The journey of 1-nitroso-2-naphthol as an analytical tool began with its synthesis, a relatively straightforward nitrosation of 2-naphthol. The reaction involves treating 2-naphthol with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[1]

One of the earliest documented methods for its preparation for analytical purposes dates back to the early 20th century. A procedure detailed in "Systematic Organic Chemistry" by Cumming in 1937 provides a clear protocol for its synthesis.

Experimental Protocol: Synthesis of 1-Nitroso-2-naphthol (Cumming, 1937)

Materials:

-

2-naphthol: 10 g

-

Sodium hydroxide: 2.8 g

-

Sodium nitrite: 5 g

-

10% Sulphuric acid: 140 ml

-

Water

-

Ice

Procedure:

-

Dissolve 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 ml of water.

-

Dilute the solution to 200 ml with water.

-

Carefully add a solution of 5 g of sodium nitrite in a small amount of water.

-

Cool the mixture by adding 100 g of ice.

-

Slowly add 140 ml of 10% sulphuric acid with constant stirring, ensuring the temperature is maintained below 5°C.

-

A pale yellow precipitate of 1-nitroso-2-naphthol will form.

-

Allow the mixture to stand for 2 hours.

-

Filter the precipitate and wash it with water until the washings are only slightly acidic.

The following diagram illustrates the synthesis workflow:

Caption: Workflow for the synthesis of 1-Nitroso-2-naphthol.

Application in Qualitative and Quantitative Analysis

The utility of 1-nitroso-2-naphthol as an analytical reagent stems from its ability to form stable, colored chelate complexes with a range of metal ions, including cobalt, iron, copper, and palladium.[2] The formation of these complexes provided a basis for both identifying the presence of these metals (qualitative analysis) and determining their concentration (quantitative analysis).

The Landmark Discovery for Cobalt Determination

A pivotal moment in the history of this reagent was its application for the determination of cobalt. In 1885, Ilinsky and von Knorre first reported that 1-nitroso-2-naphthol could be used to precipitate cobalt from acidic solutions, effectively separating it from nickel, a common interference in cobalt analysis. This discovery was a significant advancement in the analytical chemistry of cobalt.

The reaction between cobalt(II) and 1-nitroso-2-naphthol is noteworthy. The reagent not only complexes with the cobalt but also oxidizes it from the +2 to the +3 oxidation state, forming a stable tris(1-nitroso-2-naphtholato)cobalt(III) complex.[3] This reddish-brown precipitate is insoluble in water and dilute acids.

The logical relationship of this reaction can be visualized as follows:

Caption: Logical flow of the cobalt(II) reaction with 1-nitroso-2-naphthol.

Evolution of Analytical Methodologies

The analytical applications of 1-nitroso-2-naphthol have evolved significantly over time, from simple gravimetric methods to more sophisticated spectrophotometric and chromatographic techniques.

Gravimetric Analysis

Historically, the determination of cobalt using 1-nitroso-2-naphthol was primarily a gravimetric method. The precipitated cobalt complex, however, was found to have a variable composition, making direct weighing unreliable.[3] To overcome this, the precipitate was typically ignited to a stable oxide, such as Co₃O₄ or CoSO₄, which was then weighed.[4]

Experimental Protocol: Gravimetric Determination of Cobalt (General Principles)

-

Sample Preparation: The sample containing cobalt is dissolved in a suitable acid.

-

pH Adjustment: The solution is made acidic, typically with hydrochloric or acetic acid.

-

Precipitation: A solution of 1-nitroso-2-naphthol in ethanol or acetic acid is added in excess to the hot solution.

-

Digestion: The precipitate is digested on a steam bath to ensure complete precipitation and to coagulate the particles.

-

Filtration and Washing: The precipitate is filtered and washed with hot dilute acid and then with hot water to remove excess reagent and other impurities.

-

Ignition: The precipitate is ignited in a crucible at a high temperature to convert it to a stable oxide (e.g., Co₃O₄).

-

Weighing: The crucible is cooled in a desiccator and weighed. The amount of cobalt is calculated from the weight of the oxide.

Spectrophotometric Analysis

The intense color of the metal complexes of 1-nitroso-2-naphthol paved the way for the development of spectrophotometric methods. These methods offered greater sensitivity and speed compared to the classical gravimetric techniques. The colored complex is typically extracted into an organic solvent, and its absorbance is measured at a specific wavelength.

More recent developments have utilized micellar media, such as sodium dodecyl sulphate (SDS), to solubilize the metal-1-nitroso-2-naphthol complex in an aqueous solution, eliminating the need for solvent extraction.[5][6] This approach enhances sensitivity and reduces the use of toxic organic solvents.

Experimental Protocol: Spectrophotometric Determination of Cobalt in a Micellar Medium

-

Sample Preparation: An aliquot of the sample solution containing cobalt is taken.

-

Reagent Addition: A solution of 1-nitroso-2-naphthol and a surfactant (e.g., 1.0% SDS) are added.[5]

-

pH Adjustment: The pH of the solution is adjusted to the optimal range for complex formation.

-

Complex Formation: The solution is allowed to stand for a specific time to ensure complete complex formation.

-

Spectrophotometric Measurement: The absorbance of the green-colored cobalt complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 436.2 nm.[5][6]

-

Quantification: The concentration of cobalt is determined by comparing the absorbance to a calibration curve prepared from standard cobalt solutions.

The following diagram outlines a general workflow for the spectrophotometric determination of a metal ion using 1-nitroso-2-naphthol.

Caption: General workflow for spectrophotometric metal analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for the analytical application of 1-nitroso-2-naphthol and its derivatives in the determination of cobalt and iron.

Table 1: Spectrophotometric Determination of Cobalt with 1-Nitroso-2-naphthol

| Parameter | Value | Reference |

| Wavelength (λmax) | 436.2 nm | [5][6] |

| Molar Absorptivity (ε) | 2.05 x 10⁴ L mol⁻¹ cm⁻¹ | [5][6] |

| Sandell's Sensitivity | 3.49 ng cm⁻² | [5][6] |

| Linear Range | 0.12 - 4.0 µg/mL | [5][6] |

| Stoichiometry (Co:Reagent) | 1:3 | [5][6] |

| Optimal pH | 7.0 - 8.5 | [3] |

Table 2: Spectrophotometric Determination of Iron(III) with 1-Nitroso-2-naphthol

| Parameter | Value | Reference |

| Wavelength (λmax) | 446 nm | [7] |

| Molar Absorptivity (ε) | 1.69 x 10⁴ L mol⁻¹ cm⁻¹ | [7] |

| Sandell's Sensitivity | 7.9 ng cm⁻² | [7] |

| Linear Range | 1.7 - 120 ng/mL | [7] |

| Optimal pH | 1.0 | [7] |

Table 3: Preconcentration and Determination of Iron using a Derivative of 1-Nitroso-2-naphthol

| Parameter | Value | Reference |

| Reagent | Disodium 1-nitroso-2-naphthol-3,6-disulphonate (Nitroso-R salt) | [8] |

| Optimal pH for Retention | 3.5 - 7.5 | [8] |

| Detection Limit | 0.0196 µg/mL | [8] |

| Linear Range | 0.5 - 20 µg in 5 mL | [8] |

Interferences

A significant challenge in the use of 1-nitroso-2-naphthol is its lack of complete selectivity. Several metal ions can form colored complexes and interfere with the determination of the target analyte. For instance, in the determination of iron(III), copper(II), cobalt(II), and nickel(II) can interfere.[7] Similarly, when determining cobalt, ions like iron(III) and copper(II) can pose a problem.[3]

Historically, various strategies have been employed to mitigate these interferences, including pH control, the use of masking agents (like EDTA), and separation techniques.[3][7]

Conclusion

The historical development of 1-nitroso-2-naphthol as an analytical reagent showcases the evolution of analytical chemistry itself. From its early use in gravimetric analysis, which was a cornerstone of quantitative chemistry, to its adaptation for more sensitive and rapid spectrophotometric methods, this reagent has been instrumental in the determination of several important metal ions. While newer, more selective, and more sensitive reagents and instrumental techniques have been developed, the story of 1-nitroso-2-naphthol remains a testament to the ingenuity of early analytical chemists and provides a valuable case study in the principles of chemical analysis. Its legacy continues in various applications, and its study offers important insights for researchers and professionals in the fields of chemistry and drug development.

References

- 1. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. lacc-terryb.com [lacc-terryb.com]

- 6. tsijournals.com [tsijournals.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Column chromatographic pre-concentration of iron(III) in alloys and biological samples with 1-nitroso-2-naphthol-3,6-disulphonate and benzyldimethyltetradecylammonium-perchlorate adsorbent supported on naphthalene using atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental reaction mechanisms involving 1-Nitro-2-naphthol

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 1-Nitro-2-naphthol

Introduction

This compound is an important organic compound featuring a naphthalene core functionalized with both a hydroxyl (-OH) group and a nitro (-NO₂) group. Its chemical structure, with the molecular formula C₁₀H₇NO₃, consists of a nitro group at the C1 position and a hydroxyl group at the C2 position of the naphthalene ring.[1][2][3] This arrangement of a strongly electron-donating group (hydroxyl) and a strongly electron-withdrawing group (nitro) on adjacent carbons creates a unique electronic environment that dictates its reactivity. This guide provides a detailed exploration of the synthesis, core reaction mechanisms, and experimental protocols relevant to this compound, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₃ | [1][2][3] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| Appearance | Yellow needles or platelets | [2] |

| Melting Point | 103-104 °C | [2][4] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, glacial acetic acid, and alkali hydroxide solutions. | [2] |

| pKa | 6.30 ± 0.50 (Predicted) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference |

| FTIR (KBr Wafer) | Data available from Aldrich Chemical Company, Inc. | [1] |

| ¹H NMR (CDCl₃) | Data available from Varian A-60 instrument. | [1][5] |

| ¹³C NMR | Spectrum available. | [6] |

| Raman | Spectrum available. | [6] |

| Mass Spec (GC) | Multiple spectra available. | [6] |

Synthesis of this compound

This compound can be prepared through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

-

Nitration of 2-Naphthol Derivatives : Direct nitration of 2-naphthol can lead to a mixture of products. Therefore, nitration is often performed on protected or substituted 2-naphthol derivatives, such as β-naphthyl ethyl ether or 1-bromo-2-naphthol, followed by subsequent steps to yield the desired product.[4] A modern method involves the use of tert-butyl nitrite as a nitrating agent for 2-naphthol derivatives at room temperature.[7]

-

Oxidation of 1-Nitroso-2-naphthol : The corresponding nitroso compound, 1-nitroso-2-naphthol, can be oxidized to afford this compound.[4]

-

Hydrolysis of 1-Nitro-2-acetylaminonaphthalene : A reliable and high-yield method involves the alkaline hydrolysis of 1-nitro-2-acetylaminonaphthalene.[4][8] This method is well-documented and provides a clean product.

Below is a diagram illustrating the workflow for the hydrolysis method and a detailed experimental protocol based on the procedure from Organic Syntheses.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Hydrolysis of 1-Nitro-2-acetylaminonaphthalene

This procedure is adapted from a well-established method published in Organic Syntheses.[4]

Materials:

-

1-Nitro-2-acetylaminonaphthalene: 100 g (0.435 mole)

-

Sodium hydroxide: 112 g (2.8 moles)

-

Water: 2.7 L (for initial solution) + 1 L (for dissolving salt)

-

Glacial acetic acid: 500 cc

-

Methyl alcohol: 500 cc

-

Concentrated hydrochloric acid: 5 cc

Procedure:

-

A mixture of 100 g of 1-nitro-2-acetylaminonaphthalene and a solution of 112 g of sodium hydroxide in 2.7 L of water is placed in a 3-L round-bottomed flask fitted with a reflux condenser.

-

The mixture is boiled for 6-7 hours, or until the evolution of ammonia gas ceases. The solution will turn a deep red color.

-

To dissolve the suspended crystals of sodium nitronaphthoxide, 1 L of hot water is added.

-

The solution is filtered while hot to remove a small amount of insoluble material. The residue is washed with hot water until the washings are colorless.

-

The combined filtrate and washings are acidified by adding 500 cc of glacial acetic acid. This compound precipitates as fine, bright yellow crystals.

-

The crystals are collected on a Büchner funnel, washed thoroughly with water, and dried. The yield of the crude product is typically 76-81 g (92-98% of the theoretical amount).

-

For purification, the crude product is recrystallized from 500 cc of methyl alcohol containing 5 cc of concentrated hydrochloric acid.

-

The first crop of crystals (approx. 60 g) melts at 103–104°C. Concentrating the mother liquor yields a second crop (12–13 g). The total yield of recrystallized product is 72–73 g (88–89%).

Fundamental Reaction Mechanisms

The reactivity of this compound is governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group.

Acidity and Reactions of the Phenolic Hydroxyl Group

The hydroxyl group imparts weak acidity to the molecule, characteristic of phenols.[9] In the presence of a base, it readily deprotonates to form the corresponding 1-nitro-2-naphthoxide anion. This anion is stabilized by resonance, with the negative charge delocalized over the aromatic system and the nitro group. The formation of the deep red sodium nitronaphthoxide salt during its synthesis is a clear indication of this acidic character.[4] This reactivity allows for classic phenol reactions, such as the formation of ethers and esters, although these are not as commonly cited as its other reactions.

Reactions of the Nitro Group: Nucleophilic Aromatic Substitution (S_NAr)

The nitro group is a powerful electron-withdrawing group that activates the naphthalene ring towards nucleophilic attack. Aromatic nitro compounds are known to react with nucleophiles, typically proceeding through an addition-elimination mechanism to form a stable intermediate known as a Meisenheimer complex.[10] In this compound, the positions ortho and para to the nitro group are activated. However, the presence of the hydroxyl group at the adjacent C2 position influences the regioselectivity of such attacks. Nucleophilic substitution of a group other than hydrogen (S_NAr-X) is a fundamental process in organic chemistry where the addition of the nucleophile is often the rate-limiting step.[10]

References

- 1. This compound | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]

- 8. This compound [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Spectrophotometric Determination of Cobalt Using 1-Nitroso-2-Naphthol

Introduction

Cobalt is an essential trace element vital for various biological processes, including its role as a central component of vitamin B12.[1] However, exposure to high levels of cobalt can be toxic, leading to a range of health issues.[1] Therefore, the accurate and sensitive determination of cobalt concentrations in various samples, including environmental and pharmaceutical materials, is of significant importance. Spectrophotometry offers a rapid, cost-effective, and accessible analytical method for this purpose. 1-Nitroso-2-naphthol is a well-established chelating agent that reacts with cobalt(II) ions to form a stable, colored complex, which can be quantified using a spectrophotometer.[1][2] This application note provides a detailed protocol for the spectrophotometric determination of cobalt using 1-nitroso-2-naphthol, including a modern approach utilizing a micellar medium to enhance sensitivity and reduce the use of hazardous organic solvents.[1][2]

Principle

In this method, cobalt(II) ions react with 1-nitroso-2-naphthol in a slightly acidic medium (pH 5.0) to form a green-colored tris(1-nitroso-2-naphtholato) cobalt(III) complex.[1][2] The ligand, 1-nitroso-2-naphthol, facilitates the oxidation of Co(II) to Co(III) during the complexation. The reaction stoichiometry between cobalt and 1-nitroso-2-naphthol is 1:3.[1] The intensity of the color of the resulting complex is directly proportional to the concentration of cobalt in the sample and is measured spectrophotometrically at the wavelength of maximum absorbance (λmax), which is approximately 436.2 nm.[1] The use of an anionic surfactant, such as sodium dodecyl sulphate (SDS), creates a micellar medium that enhances the solubility of the complex, thereby increasing the sensitivity and molar absorptivity of the method while eliminating the need for traditional solvent extraction steps.[1][2]

Experimental Protocols

1. Preparation of Reagents

-

Standard Cobalt(II) Stock Solution (1000 µg/mL): Accurately weigh 4.93 g of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) and dissolve it in deionized water. Transfer the solution to a 1-liter volumetric flask and dilute to the mark with deionized water.[1]

-

Working Standard Cobalt(II) Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.

-

1-Nitroso-2-naphthol (NNPh) Reagent Solution (1500 µg/mL): Dissolve 75 mg of 1-nitroso-2-naphthol in a minimal volume of 1.0% SDS solution and then dilute to 50 mL with the same SDS solution in a volumetric flask.[1]

-

Sodium Dodecyl Sulphate (SDS) Solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.[1]

-

Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.

2. Instrumentation

-

A UV-Vis spectrophotometer with a 10-mm path length quartz cuvette is required for absorbance measurements.[1]

-

A pH meter for adjusting the pH of the solutions.[1]

3. Calibration Curve Procedure

-

Into a series of 10 mL volumetric flasks, add aliquots of the working standard cobalt(II) solutions to cover the concentration range of 0.12-4.0 µg/mL.[1]

-

To each flask, add 2.0 mL of the pH 5.0 buffer solution.[1]

-

Add 2.0 mL of the 1.0% SDS solution.[1]

-

Add an appropriate volume of the 1-nitroso-2-naphthol reagent solution (e.g., ensuring a molar excess).

-

Dilute the solutions to the 10 mL mark with deionized water and mix well.

-

Allow the solutions to stand for at least 5 minutes for complete color development. The complex is reported to be stable for up to 24 hours.[1]

-

Measure the absorbance of each standard solution at 436.2 nm against a reagent blank prepared in the same manner but without the cobalt standard.[1]

-

Plot a calibration curve of absorbance versus cobalt concentration.

4. Sample Analysis Procedure

-

Take a suitable aliquot of the sample solution (pre-treated if necessary to remove interferences) in a 10 mL volumetric flask.

-

Follow steps 2-7 of the calibration curve procedure.

-

Determine the concentration of cobalt in the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of cobalt using 1-nitroso-2-naphthol in a micellar medium.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 436.2 nm | [1] |

| Molar Absorptivity (ε) | 2.05 × 10⁴ L mol⁻¹ cm⁻¹ | [1] |

| Sandell's Sensitivity | 3.49 ng cm⁻² | [1] |

| Linear Calibration Range | 0.12 - 4.0 µg/mL | [1] |

| Detection Limit | 0.12 µg/mL | [1] |

| Stoichiometry (Co:1-Nitroso-2-naphthol) | 1:3 | [1] |

| Optimal pH | 5.0 | [1] |

| Correlation Coefficient (r²) | 0.999 | [1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for cobalt determination.

Chemical Reaction

References

Application Notes and Protocols for Trace Metal Analysis in Water Samples using 1-Nitroso-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of trace metal concentrations in water is of paramount importance for environmental monitoring, public health, and various industrial processes. Heavy metal contamination of water sources poses significant risks to ecosystems and human health. 1-Nitroso-2-naphthol has emerged as a versatile and effective chromogenic agent for the spectrophotometric determination of a range of trace metal ions. This reagent forms stable, colored complexes with various metal ions, allowing for their quantification at low concentrations.[1]

This document provides detailed protocols for two common methods employing 1-nitroso-2-naphthol for trace metal analysis in water samples: a direct spectrophotometric method using a micellar medium to enhance sensitivity and eliminate the need for hazardous organic solvents, and a solid-phase extraction (SPE) method for preconcentration of metals prior to analysis, enabling the determination of even lower concentrations.

Principle of Detection